N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide
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Overview
Description
“N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide” is a chemical compound. The tetrahydropyrimidin-2(1H)-one moiety is present in the antiretroviral drug lopinavir that is used in the therapy of HIV infection . There is ample evidence for the antioxidant, antimicrobial, and antischistosomal activity among compounds of this class .
Synthesis Analysis
The synthesis of tetrahydropyrimidin-2(1H)-one derivatives is achieved through stereoselective synthetic strategies. The known methods can be divided into two main groups: intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as syntheses on the basis of cyclic precursors .Chemical Reactions Analysis
The synthesis of tetrahydropyrimidin-2(1H)-one derivatives involves cyclization of acyclic amides and ureas that feature multiple bonds. This represents the main approach to stereoselective synthesis of these compounds .Scientific Research Applications
Antiretroviral Drug Synthesis
The tetrahydropyrimidin-2(1H)-one moiety is a crucial component in the synthesis of antiretroviral drugs like lopinavir , which is used in the therapy of HIV infection . The stereoselective synthesis of these compounds is vital for creating effective treatments.
Antioxidant Applications
Compounds containing the tetrahydropyrimidin-2(1H)-one structure have demonstrated significant antioxidant activity . This property is essential for protecting cells from oxidative stress, which can lead to various chronic diseases.
Antimicrobial Properties
Research has shown that tetrahydropyrimidin-2(1H)-one derivatives possess antimicrobial properties . These compounds can be used to develop new antibiotics to combat resistant strains of bacteria.
Antischistosomal Activity
These derivatives have also been found to have antischistosomal activity , which is crucial for treating schistosomiasis, a disease caused by parasitic worms.
Tubulin Function Inhibition
Some substituted tetrahydropyrimidin-2(1H)-ones have been shown to inhibit the functions of tubulin , which is a potential therapeutic approach for cancer treatment as it can disrupt cell division.
Norepinephrine Function Inhibition
Additionally, these compounds have been reported to inhibit the functions of norepinephrine , a neurotransmitter involved in various physiological processes, including mood regulation.
Anticoagulant Research
The tetrahydropyrimidinone derivative TAK-442 has entered clinical studies for its anticoagulant activity . This highlights the potential use of these compounds in preventing blood clots.
Stereoselective Synthesis Methods
The development of stereoselective methods for the synthesis of tetrahydropyrimidin-2(1H)-one derivatives is of significant interest due to the strong trend of using enantiomerically pure compounds as pharmaceutical agents . This research is crucial for the pharmaceutical industry to produce more effective and safer medications.
Future Directions
The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.
Mechanism of Action
Target of Action
Derivatives of tetrahydropyrimidin-2(1h)-one, a closely related compound, have been found to inhibit the functions of tubulin .
Mode of Action
It’s known that tetrahydropyrimidin-2(1h)-one derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involving tubulin .
Result of Action
Related compounds have been shown to have antioxidant, antimicrobial, and antischistosomal activity .
properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNUERSUODWVRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531369 |
Source
|
Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide | |
CAS RN |
36982-81-7 |
Source
|
Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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